(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone
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Overview
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the piperazine ring: The pyrazole derivative is then reacted with an appropriate piperazine derivative under basic conditions to form the desired intermediate.
Introduction of the bromophenyl group: The final step involves the reaction of the intermediate with a bromophenyl derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new medications for various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-(2-(1H-pyrazol-1-yl)ethyl)piperidine: This compound has a similar structure but lacks the bromophenyl group.
1-ethyl-4-piperidin-4-yl-piperazine: Similar piperazine ring but different substituents.
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonylpiperidine: Similar pyrazole ring but different substituents.
Uniqueness
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone is unique due to the presence of both the pyrazole and piperazine rings along with the bromophenyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-15-4-1-3-14(13-15)16(22)20-10-7-19(8-11-20)9-12-21-6-2-5-18-21/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZOCEXXJFQLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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